molecular formula C17H22O4 B1677813 Oudemicin CAS No. 73341-71-6

Oudemicin

Cat. No. B1677813
CAS RN: 73341-71-6
M. Wt: 290.4 g/mol
InChI Key: COBDENJOXQSLKO-NKAAJRRHSA-N
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Description

Oudemansin has strong antifungal properties and inhibits respiration in fungi.

Scientific Research Applications

Ouabain as a Biological Signal Inducer

Ouabain, a plant-derived steroid, has been identified as a biological inducer of intracellular calcium oscillations, which lead to the activation of transcription factors such as NF-κB in renal epithelial cells. This signaling mechanism suggests a novel role for ouabain as a physiological inducer of cellular responses involved in transcriptional regulation (Aizman et al., 2001).

Anti-inflammatory Effects in the Brain

Ouabain has been shown to have anti-inflammatory effects in the hippocampus, indicating its potential for treating inflammation-induced damage in the brain. These effects include the prevention of glial fibrillary acidic protein (GFAP) activation induced by lipopolysaccharide (LPS), suggesting ouabain's role in modulating brain inflammation and potentially contributing to neuroprotective strategies (Kinoshita et al., 2014).

Stimulation of Endothelin Release

Interestingly, ouabain has been found to stimulate the release and expression of endothelin, a potent vasoconstrictive peptide, from human endothelial cells without inhibiting the sodium pump. This effect highlights ouabain's complex role in vascular biology, possibly contributing to the regulation of vascular tone and blood pressure (Saunders & Scheiner-Bobis, 2004).

properties

IUPAC Name

methyl (E,2E,3S,4S)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O4/c1-13(15(12-19-2)17(18)21-4)16(20-3)11-10-14-8-6-5-7-9-14/h5-13,16H,1-4H3/b11-10+,15-12+/t13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBDENJOXQSLKO-NKAAJRRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C=CC1=CC=CC=C1)OC)C(=COC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](/C=C/C1=CC=CC=C1)OC)/C(=C\OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031462
Record name Oudemansin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oudemansin A

CAS RN

73341-71-6
Record name Oudemansin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73341-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oudemansin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073341716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oudemansin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OUDEMANSIN A, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF4T7P745Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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